molecular formula C33H40O9 B10831712 Euphorbia factor L7b

Euphorbia factor L7b

Cat. No.: B10831712
M. Wt: 580.7 g/mol
InChI Key: ARUXHDLPKVRONO-OQMOLIDASA-N
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Description

Euphorbia factor L7b is a diterpenoid compound isolated from the seeds of the Euphorbia lathyris plant. This compound has garnered significant attention due to its potent biological activities, particularly its inhibitory effects on the growth and proliferation of various cancer cell lines . This compound is a member of the lathyrane-type diterpenes, which are known for their complex structures and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Euphorbia factor L7b primarily involves extraction from the seeds of Euphorbia lathyris. The seeds are subjected to solvent extraction, typically using ethanol, followed by column chromatography to isolate the compound in high purity . The extraction process involves several steps:

    Solvent Extraction: The seeds are ground and soaked in ethanol to extract the diterpenoids.

    Column Chromatography: The crude extract is subjected to column chromatography using silica gel to separate this compound from other compounds.

    Crystallization: The purified compound is then crystallized to obtain this compound in solid form.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The process involves the use of industrial-grade solvents and large-scale chromatography columns to handle bulk quantities of plant material. The goal is to maximize yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

Euphorbia factor L7b undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Euphorbia factor L7b has a wide range of scientific research applications:

Comparison with Similar Compounds

Euphorbia factor L7b is compared with other similar compounds, such as:

Uniqueness

This compound stands out due to its potent anticancer activity and its ability to target multiple signaling pathways simultaneously. This makes it a valuable compound for developing new therapeutic agents.

Properties

Molecular Formula

C33H40O9

Molecular Weight

580.7 g/mol

IUPAC Name

[(1R,3E,5R,7S,9Z,11R,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate

InChI

InChI=1S/C33H40O9/c1-18-15-26-25(32(26,6)7)14-13-24(17-39-20(3)34)29(40-21(4)35)27-28(41-31(38)23-11-9-8-10-12-23)19(2)16-33(27,30(18)37)42-22(5)36/h8-13,15,19,25-29H,14,16-17H2,1-7H3/b18-15+,24-13-/t19-,25-,26+,27+,28-,29-,33+/m0/s1

InChI Key

ARUXHDLPKVRONO-OQMOLIDASA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H](/C(=C\C[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\C)/COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=CCC4C(C4(C)C)C=C(C2=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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